![molecular formula C13H18N2O B5753365 N-phenyl-2-(1-piperidinyl)acetamide CAS No. 4671-97-0](/img/structure/B5753365.png)
N-phenyl-2-(1-piperidinyl)acetamide
Overview
Description
N-phenyl-2-(1-piperidinyl)acetamide, commonly known as NPPA, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. NPPA is a white crystalline powder that is soluble in water and has a molecular weight of 236.3 g/mol. In
Mechanism of Action
The exact mechanism of action of NPPA is not fully understood. However, it is believed to act by inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in an analgesic effect.
Biochemical and Physiological Effects:
NPPA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. NPPA has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, NPPA has been shown to increase the expression of growth factors, such as brain-derived neurotrophic factor, which can promote the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NPPA in lab experiments is its wide range of potential applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, making it useful in a variety of experimental settings. Additionally, NPPA is relatively easy to synthesize and can be obtained in large quantities.
One of the limitations of using NPPA in lab experiments is its potential toxicity. While NPPA has been shown to be relatively safe at low doses, high doses can cause adverse effects such as seizures and respiratory depression. Additionally, NPPA has been shown to have a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is relatively small.
Future Directions
There are a number of future directions for research on NPPA. One area of interest is the development of new analogs of NPPA that may have improved efficacy and safety profiles. Additionally, further research is needed to fully understand the mechanism of action of NPPA and its potential applications in various fields of scientific research. Finally, more studies are needed to determine the optimal dosing and administration of NPPA for different conditions.
Synthesis Methods
NPPA can be synthesized via the reaction of phenylacetic acid with piperidine in the presence of acetic anhydride and sulfuric acid. The reaction produces NPPA as a white crystalline solid with a yield of approximately 70%.
Scientific Research Applications
NPPA has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. NPPA has also been studied for its potential use as a local anesthetic and as a treatment for neuropathic pain.
properties
IUPAC Name |
N-phenyl-2-piperidin-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(11-15-9-5-2-6-10-15)14-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFECYQKJNWJCBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196925 | |
Record name | 1-Piperidineacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidineacetanilide | |
CAS RN |
4671-97-0 | |
Record name | N-Phenyl-1-piperidineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4671-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidineacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004671970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Piperidineacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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